1-(3-Chlorophenyl)-4-nitrosopiperazine
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Overview
Description
mCPP is a psychoactive compound that belongs to the piperazine class. It was first detected in street drugs in Sweden and the Netherlands in 2004 . Structurally, it consists of a piperazine ring with a chlorophenyl group at one position and a nitroso group at another.
Synthesis Analysis
The synthesis of mCPP involves the reaction of piperazine with 3-chlorophenyl or 4-chlorophenyl halides. The resulting compound is then nitrosated to form mCPP .
Scientific Research Applications
Cytochemical Applications
One study introduced a new p-nitrophenyl substituted ditetrazole for cytochemical purposes, demonstrating its use in visualizing enzymic activity in tissue sections. This highlights the broader potential of nitroso and chlorophenyl compounds in histochemistry and cytochemical applications, particularly in enzymatic localization and activity visualization within tissues (Nachlas et al., 1957).
Synthesis and Tuberculostatic Activity
Research on the synthesis of new heterocyclic compounds using 1,1-bis-methylthio-2-nitro-ethene as a substrate, including reactions with 1-phenylpiperazine, provides insights into the potential antimicrobial and tuberculostatic applications of such compounds. This suggests the versatility of nitroso- and chlorophenyl-based compounds in developing new therapeutic agents (Foks et al., 2005).
Structural Studies
The structural analysis of 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride reveals intricate details about tautomerism, protonation, and E/Z isomerism. Such studies are crucial for understanding the chemical behavior of nitroso compounds and their potential in creating more effective and targeted chemical agents (Holschbach et al., 2003).
Mutagenicity Studies
The investigation of the mutagenicity of carcinogenic nitrosopiperazines using a host-mediated system demonstrates the potential carcinogenic risks associated with nitrosamines derived from piperazine compounds. Understanding the mutagenic and carcinogenic properties of such compounds is vital for their safe handling and potential applications in pharmaceuticals and chemical research (Zeiger et al., 1972).
Serotonin Function Probes
The use of m-chlorophenylpiperazine as a probe of serotonin function in psychiatry underlines the importance of chlorophenylpiperazines in neurological research. It serves as a direct 5-hydroxytryptamine (5HT) agonist, useful for evaluating serotonin receptor sensitivity and exploring behavioral effects related to 5HT receptors (Kahn & Wetzler, 1991).
Mechanism of Action
Target of Action
1-(3-Chlorophenyl)-4-nitrosopiperazine, also known as mCPP, primarily targets the serotonin receptors in the human body . It has a particular affinity for the 5-HT2C receptor , which plays a crucial role in regulating mood, anxiety, feeding, and reproductive behavior.
Mode of Action
mCPP acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, mCPP binds to the 5-HT2C receptor, mimicking the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
By acting as an agonist at these receptors, mCPP can potentially affect these processes .
Pharmacokinetics
It’s known that mcpp is a metabolite of the antidepressant drug trazodone . This suggests that it may share similar ADME properties with trazodone, which is metabolized in the liver and excreted via the kidneys .
Result of Action
The activation of 5-HT2C receptors by mCPP can lead to a variety of physiological responses. For instance, it can induce hypophagia (reduced food intake) in rats . It’s important to note that mcpp is generally considered to have an unpleasant effect, potentially causing dysphoric, depressive, and anxiogenic effects in humans .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-nitrosopiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-2-1-3-10(8-9)13-4-6-14(12-15)7-5-13/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUUWOYGFFSLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219339-13-4 |
Source
|
Record name | 1-(3-chlorophenyl)-4-nitrosopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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